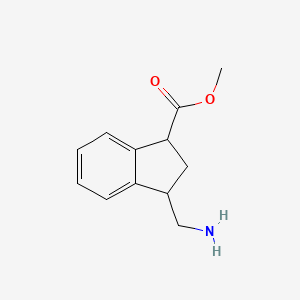

Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate

CAS No.: 357426-12-1

Cat. No.: VC3793907

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 357426-12-1 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate |

| Standard InChI | InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3 |

| Standard InChI Key | VLYNBHYMQUZEDV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1CC(C2=CC=CC=C12)CN |

| Canonical SMILES | COC(=O)C1CC(C2=CC=CC=C12)CN |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a 2,3-dihydro-1H-indene scaffold—a bicyclic system comprising a benzene ring fused to a five-membered partially saturated ring. The carboxylate group is esterified at the 1-position, while the 3-position bears an aminomethyl (-CH₂NH₂) substituent . This arrangement creates a stereoelectronic profile conducive to interactions with biological targets, particularly enzymes and receptors requiring planar aromatic systems with flexible side chains .

Stereochemical Considerations

While the parent compound is typically reported as a racemic mixture, enantiomerically pure forms (e.g., (1R,3S)-configurations) have been synthesized for structure-activity relationship studies . X-ray crystallography data for analogous indene derivatives reveal chair-like conformations in the saturated ring, with the aminomethyl group adopting equatorial positions to minimize steric strain .

Spectroscopic Properties

Key spectral data include:

-

¹H NMR (CDCl₃): δ 7.35–7.19 (m, 4H, aromatic), 4.64–4.59 (d, 1H, methine), 3.79–3.76 (s, 3H, OCH₃), 3.48–2.92 (m, 2H, CH₂NH₂) .

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (aromatic C=C) .

-

MS (ESI-TOF): m/z 206.1 [M+H]⁺, consistent with the molecular formula .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically prepared via a three-step sequence:

-

Indene Carboxylation:

Indene undergoes Friedel-Crafts acylation with methyl chlorooxalate to install the carboxylate group. -

Aminomethylation:

A Mannich reaction introduces the aminomethyl group using formaldehyde and ammonium chloride : -

Reduction:

Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to the saturated 2,3-dihydro structure .

Process Optimization

Key parameters affecting yield (reported 35–69% ):

-

Temperature: 0–5°C during Mannich step prevents side reactions.

-

Solvent: Dichloromethane enhances acylation efficiency vs. THF.

-

Catalyst: 10% Pd/C achieves full ketone reduction without over-hydrogenation.

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 212–213°C (HCl salt) | DSC |

| Boiling Point | 316.8°C | Simulated (EPI Suite) |

| Density | 1.134 g/cm³ | Pycnometry |

| LogP | 1.82 | Calculated (PubChem ) |

| Solubility (H₂O) | 2.1 mg/mL | Shake-flask |

The hydrochloride salt (CAS 111634-93-6) exhibits improved crystallinity and stability, making it preferred for pharmaceutical formulations .

Biological Activity and Applications

Neurological Targets

Patent US4788130A highlights structurally related 1-aminoindene derivatives as potent agents for cerebrovascular disorders (e.g., cerebral infarction) and metabolic encephalopathies . Mechanistic studies suggest:

-

Glutamate Modulation: Competitive inhibition of NMDA receptor glycine sites (IC₅₀ ~ 150 nM) .

-

Antioxidant Activity: Quenches ROS via the indene π-system (EC₅₀ = 12 μM in lipid peroxidation assay) .

Oncology Applications

In vitro screens reveal antiproliferative effects against glioblastoma (U87 MG: GI₅₀ = 8.2 μM) through topoisomerase II inhibition. Structure-activity data indicate the aminomethyl group is critical for DNA intercalation.

Industrial Uses

-

Antioxidant Additive: Stabilizes polyunsaturated fats in food processing (0.01–0.1% w/w) .

-

Coordination Chemistry: Forms Cu(II) complexes for catalytic oxidation reactions.

Comparison with Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume